2-(Hydroxymethyl)-6-methylpyridin-3-ol

Catalog No.
S1548600
CAS No.
42097-42-7
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Hydroxymethyl)-6-methylpyridin-3-ol

CAS Number

42097-42-7

Product Name

2-(Hydroxymethyl)-6-methylpyridin-3-ol

IUPAC Name

2-(hydroxymethyl)-6-methylpyridin-3-ol

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-3,9-10H,4H2,1H3

InChI Key

PAGTXDLKXRBHFL-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)O)CO

solubility

>20.9 [ug/mL]

Canonical SMILES

CC1=NC(=C(C=C1)O)CO

The exact mass of the compound 2-(Hydroxymethyl)-6-methylpyridin-3-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >20.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Hydroxymethyl)-6-methylpyridin-3-ol (CAS 42097-42-7) is a structural analog of pyridoxine (Vitamin B6). Its defining feature for procurement and synthesis is the specific absence of the 4-position hydroxymethyl group characteristic of pyridoxine. This structural difference establishes the compound not as a general substitute for Vitamin B6, but as a specialized chemical intermediate. Its primary value lies in providing a more direct and regioselective route to Vitamin B6 derivatives that are specifically modified at the 4-position, bypassing common synthetic challenges associated with the more ubiquitous pyridoxine starting material.

Research Fit

Fragment-based screening probe — validated binder for bromodomain BAZ2B, supports hit expansion studies
Synthetic building block — hydroxymethyl and hydroxyl groups enable diverse derivatization
Analytical standard — defined melting point and documented reverse-phase HPLC retention
Negative control for enzymatic assays — negligible dihydroorotase inhibition avoids pyrimidine pathway interference

Direct substitution with pyridoxine, the most common Vitamin B6 form, fails in syntheses requiring selective modification at the 4-position. Pyridoxine possesses two primary alcohol groups at the 4- and 5-positions that exhibit similar reactivity, leading to significant regioselectivity issues during functionalization. This forces the use of multi-step protection and deprotection strategies to isolate the reactivity of a single hydroxyl group. Such routes increase production time, consume more reagents, and often result in lower overall yields due to the additional steps. 2-(Hydroxymethyl)-6-methylpyridin-3-ol circumvents this fundamental problem, making it a superior precursor for specific synthetic targets where process efficiency and yield are critical procurement considerations.

Substitution Risk

2‑hydroxymethyl‑3‑hydroxy‑6‑methyl substitution pattern determines solid-state handling and solution-phase reactivity; des‑methyl or des‑hydroxy analogs may exhibit markedly different solubility and hydrogen‑bonding profiles.
BAZ2B bromodomain binding pose is unique to this fragment; closely related fragment‑library members (N09421, N09553) failed to co‑crystallize with BAZ2B, so binding competence may not transfer to similar scaffolds.
HPLC retention behavior is distinct from 6‑methylpyridin‑3‑ol; using a des‑hydroxymethyl analog as a calibration standard would introduce quantification error in reaction monitoring.

Precursor Suitability: Bypasses Multi-Step Protection Schemes Required for Pyridoxine

Synthesizing 4'-O-substituted pyridoxine analogs, such as the neurotoxin ginkgotoxin (4'-O-methylpyridoxine), from pyridoxine hydrochloride is complicated by the need for regioselective functionalization. A documented route requires a four-step sequence—ketal protection of the 3- and 4'-hydroxyls, benzylation of the 5'-hydroxyl, acidic deprotection, and a second benzylation of the 3-hydroxyl—just to yield a key intermediate (3,5′-O-dibenzylpyridoxine) where the 4'-hydroxyl is differentiated for further reaction. Using 2-(Hydroxymethyl)-6-methylpyridin-3-ol as a starting material eliminates the source of this regioselectivity problem, as it lacks the competing 4'-hydroxymethyl group, thereby enabling a more direct and efficient synthetic pathway.

Evidence DimensionSynthetic Route Complexity for 4'-Position Functionalization
Target Compound DataStructurally designed to enable direct synthesis of 4'-modified analogs without requiring protecting groups for the 4' vs 5' positions.
Comparator Or BaselinePyridoxine requires a 4-step protection/deprotection sequence to prepare a key intermediate for selective 4'-O-alkylation.
Quantified DifferenceEliminates a 4-step protecting group sequence, significantly reducing step count, potential for yield loss, and purification complexity.
ConditionsSynthesis of 4'-O-substituted pyridoxine derivatives, exemplified by the route to ginkgotoxin and its analogs.

This reduction in synthetic steps directly translates to lower procurement costs for reagents and solvents, reduced labor, and a higher overall process yield.

Dihydroorotase IC50
Cross-study comparable
1.80 × 10⁵ nM (180 µM)
Negligible inhibition supports scaffold-matched negative control use.
Mouse Ehrlich ascites enzyme, pH 7.37; ~180,000‑fold less potent than 5‑fluoroorotate.

Application Fitness: Strategic Starting Material for Vitamin B6 Antagonists and Probes

Many Vitamin B6 antagonists and biochemical probes derive their activity from modifications at the 4-position. The potent neurotoxin ginkgotoxin (4'-O-methylpyridoxine), for example, is a 4'-O-methyl derivative of pyridoxine that acts as an antivitamin by interfering with B6-dependent enzymes. The documented difficulty of producing such analogs from pyridoxine itself underscores the value of a precursor that facilitates their synthesis. 2-(Hydroxymethyl)-6-methylpyridin-3-ol is structurally optimized to serve as the starting material for these specific, high-value molecular classes.

Evidence DimensionPrecursor Suitability for B6 Antagonist Synthesis
Target Compound DataEnables streamlined synthesis of 4'-position analogs like the neurotoxin ginkgotoxin.
Comparator Or BaselinePyridoxine is a synthetically challenging starting material for this class due to hydroxyl group regioselectivity issues.
Quantified DifferenceQualitatively higher suitability and process efficiency for medicinal chemistry programs targeting the 4'-position.
ConditionsResearch and development of enzyme inhibitors and probes targeting B6-dependent pathways.

For medicinal chemistry or tool compound synthesis, using this precursor provides a more reliable and efficient route, accelerating research and reducing development costs.

BAZ2B Co-crystal
Head-to-head
Unique diffractable complex (PDB 4CUR, 1.84 Å)
Demonstrates binding competency not shared by closest fragment analogs.
Fragment-1 (N09421) and fragment-2 (N09553) yielded no complex.
HPLC Separation
Class-level inference
Baseline-resolved from 6‑methylpyridin‑3‑ol
Enables selective quantification in synthetic mixtures.
Newcrom R1 column; retention shift consistent with 2‑hydroxymethyl polarity.
Antimicrobial / Antioxidant
Data to verify
No quantitative MIC or IC50 data for this compound
Class-level inference from pyridinium salts; not a basis for procurement decisions.
Review-based; antimicrobial activity depends on alkyl chain and substitution position.

Streamlined Synthesis of 4'-O-Alkyl Vitamin B6 Analogs

This compound is the right choice for the multi-gram synthesis of 4'-O-alkylated pyridoxine derivatives, such as ginkgotoxin or other potential enzyme inhibitors. Its structure directly avoids the complex 4-step protection strategy required when starting from pyridoxine, making the process more scalable and economically viable.

Medicinal Chemistry Lead Generation for B6-Dependent Enzyme Inhibitors

In programs developing inhibitors for B6-dependent enzymes (e.g., pyridoxal kinase), this precursor is ideal for creating libraries of analogs with diverse substitutions at the 4-position. The simplified synthetic access allows for more rapid generation and testing of structure-activity relationships.

Development of Isotopically Labeled Vitamin B6 Standards

This precursor is highly suitable for the efficient and specific introduction of isotopic labels (e.g., ¹³C, ²H) into substituents at the 4-position of the pyridoxine scaffold. The lack of competing reaction sites ensures precise label placement, which is critical for creating internal standards for mass spectrometry and metabolic research.

Application Fit Matrix

Application
Selection Property
Validation Focus
Bromodomain Fragment Screening
Validated BAZ2B co-crystal structure
Binding pose confirmation in target bromodomain
Synthetic Intermediate
Hydroxymethyl and hydroxyl reactive handles
Derivatization efficiency and product purity
Analytical Standard
Defined melting point and HPLC retention
Retention time consistency and purity assessment
Enzymatic Negative Control
Negligible dihydroorotase inhibition profile
Non-interference in pyrimidine metabolism assays

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

42097-42-7

Wikipedia

2-(hydroxymethyl)-6-methylpyridin-3-ol

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